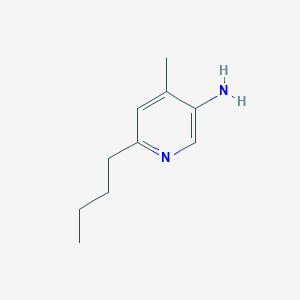

6-Butyl-4-methylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-butyl-4-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-4-5-9-6-8(2)10(11)7-12-9/h6-7H,3-5,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUKTUZRVOOYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(C(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694880-73-3 | |

| Record name | 6-butyl-4-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Butyl 4 Methylpyridin 3 Amine

Strategic Approaches to Pyridine (B92270) Ring Construction and Functionalization for 6-Butyl-4-methylpyridin-3-amine

Regioselective Synthesis of the Pyridine Core

The initial and critical step is the formation of the 6-butyl-4-methylpyridine skeleton. Various methods for pyridine synthesis exist, with the Kröhnke pyridine synthesis being a particularly adaptable method for generating highly substituted pyridines. wikipedia.org This classical method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297), under mild conditions. wikipedia.org

For the synthesis of 6-butyl-4-methylpyridine, a strategic application of the Kröhnke synthesis could involve the reaction of a pyridinium (B92312) salt derived from a suitable ketone with an α,β-unsaturated ketone. Specifically, the reaction could proceed between 1-(2-oxopropyl)pyridinium salt and 1-hexen-3-one, with ammonium acetate serving as the nitrogen donor for the pyridine ring. The mechanism involves a Michael addition followed by cyclization and aromatization to yield the desired 4,6-disubstituted pyridine. wikipedia.org

Alternative approaches to constructing the pyridine ring include modifications of the Hantzsch pyridine synthesis or other cyclization strategies involving appropriately chosen precursors that would lead to the desired 6-butyl-4-methylpyridine. ijpsonline.com

Introduction of the 3-Amino Functionality via Directed Amination Reactions

With the 6-butyl-4-methylpyridine core in hand, the next key transformation is the introduction of the amino group at the 3-position. Direct amination of an unsubstituted pyridine ring at the C3 position is challenging. A more reliable and widely employed strategy is the nitration of the pyridine ring followed by the reduction of the resulting nitro group. orgsyn.orgorgsyn.org

The nitration of 6-butyl-4-methylpyridine is expected to occur regioselectively at the 3-position. The directing effects of the alkyl groups at the 2- and 4-positions generally favor electrophilic substitution at the C3 and C5 positions. In this case, nitration using a mixture of nitric acid and sulfuric acid would likely yield 6-butyl-4-methyl-3-nitropyridine. The conditions for such nitrations can be controlled to favor mono-nitration. nih.govias.ac.in

Following successful nitration, the reduction of the 3-nitro group to the 3-amino group can be achieved through various established methods. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and efficient method. acs.orgacs.org Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can also be employed for this transformation. orgsyn.orgorgsyn.org

| Reaction Step | Reagents and Conditions | Product | Notes |

| Nitration | 6-butyl-4-methylpyridine, HNO₃, H₂SO₄ | 6-butyl-4-methyl-3-nitropyridine | Reaction temperature and acid concentration are critical to control regioselectivity and prevent over-nitration. |

| Reduction | 6-butyl-4-methyl-3-nitropyridine, H₂, Pd/C or Raney Ni | This compound | Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. |

| Reduction | 6-butyl-4-methyl-3-nitropyridine, SnCl₂·2H₂O, HCl, Ethanol (B145695) | This compound | A classic method that is effective for nitro group reduction on pyridine rings. |

Methods for Incorporating Butyl and Methyl Substituents

The incorporation of the butyl and methyl substituents is ideally achieved during the initial construction of the pyridine ring, as outlined in the Kröhnke synthesis approach. This ensures the correct placement of these alkyl groups from the outset.

Alternatively, if starting with a pre-functionalized pyridine, the introduction of alkyl groups can be accomplished through various cross-coupling reactions. However, for the synthesis of this compound, building the ring with the substituents already in place is generally a more convergent and efficient strategy.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The choice of catalytic systems and reaction conditions is paramount for achieving high yields and selectivity in the synthesis of this compound.

Metal-Catalyzed Coupling Reactions for Pyridine Ring Derivatization

While the proposed primary route relies on ring formation followed by functionalization, metal-catalyzed cross-coupling reactions represent a powerful alternative for the derivatization of a pre-existing pyridine core. For instance, if a suitable dihalopyridine precursor were synthesized, the butyl and methyl groups could be introduced sequentially using reactions such as the Suzuki-Miyaura, Negishi, or Kumada coupling. These reactions typically employ palladium or nickel catalysts with appropriate ligands to facilitate the formation of carbon-carbon bonds between the pyridine ring and the alkyl substituents.

Organocatalytic and Acid-Catalyzed Approaches to Precursors

The synthesis of the precursors for the pyridine ring construction can often be facilitated by organocatalytic or acid-catalyzed methods. The Kröhnke pyridine synthesis itself, utilizing ammonium acetate, can be considered an acid-catalyzed process, where the ammonium ion acts as a Brønsted acid.

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on environmental sustainability in the chemical and pharmaceutical industries has spurred the development of green synthetic routes for a wide array of chemical compounds. The synthesis of substituted pyridines, such as this compound, is no exception. Green chemistry principles focus on designing processes that reduce or eliminate the use and generation of hazardous substances. This involves the use of environmentally benign solvents, catalysts, and reagents, as well as optimizing reactions to be more energy-efficient and to minimize waste.

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste. To mitigate this, researchers are exploring solvent-free and aqueous medium methodologies for the synthesis of pyridine derivatives.

Solvent-Free Synthesis:

Solvent-free reactions, also known as solid-state reactions, offer significant environmental benefits by eliminating the need for a solvent, which in turn reduces waste and simplifies product purification. royalsocietypublishing.org These reactions can be facilitated by various techniques, including microwave irradiation, which can accelerate reaction rates and improve yields. rsc.orgbenthamdirect.com For the synthesis of substituted pyridines, multicomponent reactions under solvent-free conditions have proven to be highly efficient. tandfonline.com For instance, a one-pot, multicomponent reaction of aldehydes, malononitrile, and ammonium acetate using triethylamine (B128534) as a catalyst under solvent-free conditions has been shown to produce highly substituted pyridines in excellent yields with short reaction times. tandfonline.com Another approach involves the use of a Wells-Dawson heteropolyacid as a catalyst in a Hantzsch-like condensation under solvent-free conditions to yield functionalized pyridines. conicet.gov.ar

The following table illustrates a comparison between a conventional and a solvent-free approach for a model pyridine synthesis, highlighting the advantages of the latter.

| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) |

| Reaction Time | Several hours | 2-7 minutes acs.org |

| Yield | Moderate | High (82-94%) acs.org |

| Solvent Usage | High | None |

| Work-up | Often complex | Simplified |

| Energy Consumption | High | Low |

Aqueous Medium Methodologies:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of aminopyridine derivatives in aqueous media has been successfully demonstrated. For example, a copper(I)-catalyzed amination reaction using aqueous ammonia (B1221849) has been developed for the efficient synthesis of various aminopyridine derivatives under mild conditions. rsc.org Furthermore, the use of aqueous ethanol as a solvent for the DBU-catalyzed cyclization of substituted 2-aminopyridines and phenacyl bromides represents a greener alternative to traditional organic solvents. royalsocietypublishing.org The synthesis of various heterocyclic compounds, including pyridine derivatives, in aqueous media is an active area of research, with promising results that could be applied to the synthesis of this compound. royalsocietypublishing.orgorganic-chemistry.org

Beyond the choice of solvent, green chemistry also emphasizes the efficiency of the chemical process itself. Two key metrics for evaluating this are Atom Economy and Process Mass Intensity (PMI).

Atom Economy:

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Reactions with high atom economy are inherently greener as they generate less waste. Addition and rearrangement reactions, for example, have 100% atom economy in theory. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. For the synthesis of this compound, a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product would be preferred from an atom economy perspective.

Process Mass Intensity (PMI):

PMI = Total Mass in Process / Mass of Product

The ideal PMI is 1, meaning that all the mass put into the process ends up in the product. In practice, the pharmaceutical industry often sees high PMI values, largely due to the extensive use of solvents in multi-step syntheses and purifications. rsc.org By calculating and tracking PMI, chemists and chemical engineers can identify areas of inefficiency and focus on process improvements to reduce waste and environmental impact. lboro.ac.ukchemanager-online.com

The table below presents a hypothetical comparison of two synthetic routes to an active pharmaceutical ingredient (API) to illustrate the utility of PMI.

| Metric | Route A | Route B (Greener) |

| Number of Steps | 8 | 5 |

| Total Mass Input (kg) | 1000 | 400 |

| Mass of API (kg) | 10 | 10 |

| PMI | 100 | 40 |

| E-Factor (PMI - 1) | 99 | 39 |

As shown, Route B is significantly more efficient and greener due to its lower PMI.

Stereochemical Considerations in the Synthesis of this compound Analogs

While this compound itself is achiral, the synthesis of its analogs, where chirality might be introduced, requires careful consideration of stereochemistry. The biological activity of chiral molecules is often highly dependent on their stereoisomeric form, with one enantiomer or diastereomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Therefore, the development of stereoselective synthetic methods is crucial in medicinal chemistry. acs.orgresearchgate.net

The introduction of a stereocenter into an analog of this compound could occur, for example, by modifying the butyl group to include a chiral center or by introducing a chiral substituent elsewhere on the pyridine ring. The synthesis of such chiral aminopyridine analogs would necessitate the use of asymmetric synthesis techniques.

Strategies for Stereoselective Synthesis:

Several strategies can be employed to achieve the stereoselective synthesis of chiral amine analogs:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The Schöllkopf asymmetric synthesis of α-amino acids is a classic example of this approach and has been applied to the synthesis of β-heteroaromatic-substituted alanines. lmaleidykla.lt

Chiral Catalysis: Chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, can be used to induce enantioselectivity in a reaction. fau.desoci.org For instance, the asymmetric reduction of imines is a powerful method for the synthesis of chiral amines. acs.org Chiral aminopyridine catalysts themselves have been developed for various asymmetric transformations. soci.org

Substrate Control: An existing stereocenter in the starting material can influence the stereochemical outcome of subsequent reactions.

The development of a robust and stereoselective synthesis is a key challenge in the preparation of chiral drug candidates. acs.org For analogs of this compound, this would involve the careful design of synthetic routes that allow for the precise control of the three-dimensional arrangement of atoms in the molecule.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Butyl 4 Methylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen in 6-Butyl-4-methylpyridin-3-amine

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is the primary site of its basic and nucleophilic character. The reactivity of this nitrogen is modulated by the electronic contributions of the substituents on the ring.

Lewis Basicity and Coordination Chemistry Studies

The pyridine nitrogen in this compound acts as a Lewis base, capable of donating its electron pair to Lewis acids, including metal ions. The presence of the electron-donating butyl and methyl groups at positions 6 and 4, respectively, increases the electron density at the ring nitrogen, enhancing its basicity compared to unsubstituted pyridine. The 3-amino group also contributes to this increased basicity through its +R (resonance) and -I (inductive) effects. The resonance effect, which donates electron density to the ring, generally outweighs the inductive withdrawal for an amino group, further enhancing the basicity of the pyridine nitrogen. quora.com

This enhanced Lewis basicity makes this compound a potent ligand in coordination chemistry. It can coordinate with a variety of metal centers to form stable complexes. The specific nature of these coordination compounds, including their geometry and stability, would depend on the metal ion, the counter-ion, and the reaction conditions. While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of similarly substituted aminopyridines suggests it would readily form complexes with transition metals. researchgate.netrsc.org

| Property | Description | Influencing Factors |

| Lewis Basicity | The ability of the pyridine nitrogen to donate its lone pair of electrons. | - Electron-donating alkyl groups (butyl and methyl) increase electron density on the nitrogen. - The 3-amino group further enhances basicity through its electron-donating resonance effect. |

| Coordination | Formation of coordination complexes with metal ions. | - The enhanced Lewis basicity promotes strong coordination to a variety of metal centers. |

N-Oxidation and Quaternization Pathways

The nucleophilic pyridine nitrogen can readily undergo N-oxidation and quaternization reactions.

N-Oxidation: Treatment of this compound with oxidizing agents such as hydrogen peroxide in acetic acid or Caro's acid (peroxymonosulfuric acid) is expected to yield the corresponding N-oxide. bme.huarkat-usa.org The electron-rich nature of the pyridine ring in this substituted aminopyridine facilitates the attack by the electrophilic oxygen atom of the peroxide. Studies on substituted pyridines have shown that electron-donating groups generally favor N-oxidation. arkat-usa.orgnih.gov For 3-aminopyridine (B143674) derivatives, N-oxidation is a plausible transformation. nih.govthegoodscentscompany.com

Quaternization: The pyridine nitrogen can be alkylated by various alkyl halides to form quaternary pyridinium (B92312) salts. nih.govgoogle.comosti.gov For instance, reaction with an alkyl halide like ethyl iodide would lead to the formation of N-ethyl-6-butyl-4-methylpyridin-3-aminium iodide. The rate of quaternization is influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents. researchgate.net While the 6-butyl group might introduce some steric bulk, the enhanced nucleophilicity of the nitrogen due to the electronic effects of the substituents would still favor this reaction. Quaternization can significantly alter the chemical and physical properties of the molecule, including its reactivity in subsequent transformations. nih.gov

| Reaction | Reagents | Expected Product |

| N-Oxidation | H₂O₂/CH₃COOH, Caro's acid | This compound N-oxide |

| Quaternization | Alkyl halides (e.g., C₂H₅I) | N-Alkyl-6-butyl-4-methylpyridin-3-aminium halide |

Chemical Transformations Involving the 3-Amino Group of this compound

The 3-amino group in this compound is a versatile functional group that can participate in a wide range of chemical reactions, including nucleophilic substitutions and condensations.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. youtube.comnih.gov For example, treatment with acetyl chloride would yield N-(6-butyl-4-methylpyridin-3-yl)acetamide. This reaction is a common method for protecting the amino group or for synthesizing amide derivatives with potential biological activity.

Alkylation: While direct N-alkylation of the amino group can be challenging due to the possibility of over-alkylation and competing reaction at the pyridine nitrogen, it can be achieved under specific conditions. google.comnih.govacs.orgchemrxiv.orgnih.gov Reductive amination, for instance, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common strategy to achieve mono-alkylation.

Arylation: The amino group can undergo N-arylation through cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Lam coupling reactions. nih.govresearchgate.net These palladium- or copper-catalyzed reactions allow for the formation of a carbon-nitrogen bond between the amino group and an aryl halide or boronic acid, respectively, leading to the synthesis of N-aryl-3-aminopyridine derivatives. nih.gov

| Reaction | Reagent Type | Example Reagent | Expected Product Type |

| Acylation | Acylating agent | Acetyl chloride | N-Acyl-6-butyl-4-methylpyridin-3-amine |

| Alkylation | Alkylating agent | Alkyl halide, Aldehyde/Ketone (reductive amination) | N-Alkyl-6-butyl-4-methylpyridin-3-amine |

| Arylation | Arylating agent | Aryl halide, Aryl boronic acid | N-Aryl-6-butyl-4-methylpyridin-3-amine |

Condensation and Cycloaddition Reactions

The 3-amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). nih.govresearchgate.netznaturforsch.com These imines can be valuable intermediates for the synthesis of more complex heterocyclic systems. For example, the condensation with an aldehyde would form an N-(aryl/alkyl)methylene-6-butyl-4-methylpyridin-3-amine.

Furthermore, the pyridine ring system containing the 3-amino group can act as a component in cycloaddition reactions. researchgate.netorganic-chemistry.orgrsc.org For instance, aza-Diels-Alder reactions involving imines derived from 3-aminopyridines have been reported to yield fused heterocyclic structures. researchgate.net The specific outcome of such reactions would be highly dependent on the reaction partner and conditions.

Diazotization and Subsequent Derivatization Reactions

The 3-amino group can be converted to a diazonium salt upon treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). google.comnih.govrsc.orggoogle.comnih.gov Pyridine-3-diazonium salts are relatively stable compared to their 2- and 4-isomers and can serve as versatile intermediates for a variety of transformations. google.com

The diazonium group can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various substituents at the 3-position of the pyridine ring. These substituents include halogens (Cl, Br, I), cyano, hydroxyl, and others. For example, treatment of the diazonium salt with cuprous chloride would yield 3-chloro-6-butyl-4-methylpyridine. This pathway provides a powerful synthetic route to a wide array of 3-substituted pyridine derivatives that might be difficult to access through other methods. cdnsciencepub.com

| Reaction | Reagents | Intermediate | Subsequent Product (Example) |

| Diazotization | NaNO₂, HCl | 6-Butyl-4-methylpyridin-3-diazonium chloride | 3-Chloro-6-butyl-4-methylpyridine (with CuCl) |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring of this compound

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgstackexchange.com This effect is amplified when the nitrogen atom is protonated or coordinates with a Lewis acid, which is common under the conditions of many electrophilic substitution reactions. wikipedia.orglibretexts.org However, the substituents on the this compound ring modify this inherent reactivity.

The primary amine group at the C-3 position is a potent activating group and directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6). Similarly, the methyl group at C-4 and the butyl group at C-6 are also activating, electron-donating groups that direct to their respective ortho and para positions.

Considering the positions are already substituted at C-4 and C-6, the directing effects of the substituents converge, suggesting that electrophilic attack is most likely to occur at the C-2 and C-5 positions. The nitrogen atom itself, being a nucleophilic center, can also react with electrophiles, leading to N-alkylation or N-acylation. pearson.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C-2 | Activated by the C-3 amino group (ortho) and C-4 methyl group (meta). | Favorable site for substitution. |

| C-5 | Activated by the C-4 methyl group (ortho) and C-6 butyl group (ortho). | Favorable site for substitution. |

| Nitrogen | Nucleophilic lone pair. | Site for N-alkylation/acylation. |

Nucleophilic Aromatic Substitution (NAS):

Pyridine and its derivatives are more susceptible to nucleophilic attack than benzene, particularly at the C-2, C-4, and C-6 positions, due to the ring's electron-deficient nature. biosynce.comalmerja.com However, the presence of electron-donating groups, such as the amino and alkyl groups in this compound, generally disfavors nucleophilic aromatic substitution by increasing electron density in the ring.

Despite this, reactions with strong nucleophiles are possible. A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine. biosynce.com For this compound, the C-2 position would be the most probable site for such a nucleophilic attack, should the reaction conditions be forcing enough to overcome the deactivating effect of the existing electron-donating groups. biosynce.comyoutube.com The presence of a good leaving group at the C-2 or C-4 position would significantly facilitate nucleophilic substitution. biosynce.comyoutube.com

Functionalization Reactions of Alkyl Substituents (Butyl and Methyl) in this compound

The alkyl side chains of this compound offer additional sites for chemical modification.

Functionalization of the Methyl Group: The methyl group at the C-4 position exhibits reactivity analogous to a benzylic position. It can be deprotonated using a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation or functionalization of the methyl group.

Functionalization of the Butyl Group: The C-H bonds of the n-butyl group at the C-6 position can also be targeted for functionalization.

Terminal Methyl Group: The primary C-H bonds of the terminal methyl group are potential sites for undirected C-H activation reactions, such as borylation.

Methylene (B1212753) Groups: The methylene group adjacent to the pyridine ring (Cα) is benzylic-like and thus activated for reactions like oxidation or C-H arylation. The other methylene groups (Cβ, Cγ) are less reactive but can still undergo functionalization under specific catalytic conditions, often involving radical pathways or transition-metal-catalyzed C-H activation. rsc.orgle.ac.uknih.gov For instance, palladium-catalyzed reactions have been shown to be effective for the amination of unactivated sp3 C-H bonds. nih.gov

Table 2: Potential Functionalization Reactions of Alkyl Substituents

| Alkyl Group | Position on Chain | Potential Reaction Type | Reagents/Conditions |

| Methyl | C-4 | Deprotonation-Alkylation | Strong base (e.g., n-BuLi), then electrophile |

| Oxidation | Oxidizing agent | ||

| Butyl | C-α (Methylene) | C-H Arylation | Transition metal catalyst (e.g., Ru, Pd), Aryl source |

| Oxidation | Oxidizing agent | ||

| Butyl | C-δ (Terminal Methyl) | C-H Borylation | Iridium catalyst, Boron source |

Computational and Mechanistic Insights into this compound Reactivity

Due to the limited experimental data specifically for this compound, computational chemistry provides a powerful tool to predict its reactivity and understand potential reaction mechanisms. Methods like Density Functional Theory (DFT) are widely used for this purpose. researchgate.netscirp.org

Computational modeling can elucidate the most likely reaction pathways by calculating the energy profiles of different potential reactions, including the energies of reactants, intermediates, transition states, and products.

Transition State Theory: By locating the transition state structures and calculating their activation energies (ΔG‡), chemists can predict the feasibility and rate of a reaction. sioc-journal.cn For instance, in the case of electrophilic substitution on this compound, DFT calculations could compare the activation barriers for attack at the C-2 versus the C-5 position to predict the regiochemical outcome. sioc-journal.cn

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can map the entire reaction pathway from reactants to products, confirming that a calculated transition state indeed connects the intended species. sioc-journal.cn This provides a detailed picture of the bond-forming and bond-breaking processes.

Several computational descriptors derived from DFT calculations are used to predict the most reactive sites within a molecule for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO region is electron-rich and thus susceptible to attack by electrophiles, while the electron-poor LUMO region is the site of nucleophilic attack. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.comamazonaws.com

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. scirp.orgacs.org It can be condensed to individual atoms to predict the most likely sites for electrophilic (f⁻) and nucleophilic (f⁺) attack. researchgate.netrsc.org The dual descriptor (Δf = f⁺ - f⁻) can further refine these predictions, with Δf > 0 indicating an electrophilic site and Δf < 0 indicating a nucleophilic site. scirp.orgscirp.org

Table 3: Computational Methods for Predicting Reactivity

| Computational Method | Information Provided | Application to this compound |

| Frontier Molecular Orbital (FMO) Analysis | Identifies regions of high and low electron density (HOMO/LUMO). | Predicts likely sites for electrophilic (HOMO-rich) and nucleophilic (LUMO-rich) attack on the ring and substituents. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions. | Identifies nucleophilic sites (e.g., nitrogen lone pair, π-system) and electrophilic sites. |

| Fukui Functions | Quantifies the reactivity of each atom towards electrophilic and nucleophilic attack. | Provides a quantitative prediction of the most reactive carbon atoms on the pyridine ring for substitution reactions. |

Advanced Spectroscopic and Structural Characterization of 6 Butyl 4 Methylpyridin 3 Amine and Its Chemical Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For 6-Butyl-4-methylpyridin-3-amine, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques such as COSY, HSQC, and HMBC, provides detailed insights into its conformational preferences and the electronic environment of each atom.

The chemical shifts of the protons and carbons in the pyridine (B92270) ring are particularly sensitive to the electronic effects of the butyl, methyl, and amino substituents. The butyl group, being an electron-donating group, influences the electron density of the pyridine ring, which can be observed in the chemical shifts. Intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, can be studied by examining changes in chemical shifts upon dilution or changes in solvent polarity. The nuclear Overhauser effect (NOE) can provide through-space correlations between protons, helping to define the preferred spatial arrangement of the butyl chain relative to the pyridine ring. While specific high-resolution data for this compound is not extensively published, analysis of related aminopyridine structures allows for the prediction of chemical shifts and coupling constants. nih.govirdg.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 7.8 - 8.2 | - |

| H5 | 6.8 - 7.2 | - |

| C2 | - | 145 - 150 |

| C3 | - | 130 - 135 |

| C4 | - | 148 - 152 |

| C5 | - | 115 - 120 |

| C6 | - | 155 - 160 |

| Butyl-CH₂ (α) | 2.5 - 2.8 | 35 - 40 |

| Butyl-CH₂ (β) | 1.5 - 1.8 | 30 - 35 |

| Butyl-CH₂ (γ) | 1.2 - 1.5 | 20 - 25 |

| Butyl-CH₃ (δ) | 0.8 - 1.0 | 13 - 15 |

| Methyl-CH₃ | 2.1 - 2.4 | 18 - 22 |

| NH₂ | 3.5 - 5.0 (broad) | - |

Note: These are estimated values based on data from analogous substituted pyridines and are dependent on solvent and concentration.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, offers a detailed picture of the functional groups and hydrogen bonding interactions within this compound. The primary amine (NH₂) and the pyridine ring system give rise to characteristic vibrational modes.

The N-H stretching vibrations of the primary amine, typically observed in the 3300-3500 cm⁻¹ region in the FT-IR spectrum, are particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, these bands are often broadened and shifted to lower frequencies, indicating intermolecular N-H···N or N-H···solvent hydrogen bonds. acs.orgnih.gov The C-H stretching vibrations of the butyl and methyl groups appear in the 2850-3000 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often strong in the Raman spectrum. aps.orgresearchgate.netacs.org The analysis of these vibrational modes in different solvents can provide thermodynamic data on the strength of hydrogen bonding interactions. tandfonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| N-H Stretch (free) | 3400 - 3500 | Medium | Weak |

| N-H Stretch (H-bonded) | 3200 - 3400 | Broad, Strong | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Strong |

| C=C, C=N Ring Stretch | 1400 - 1600 | Strong | Strong |

| N-H Bend | 1590 - 1650 | Medium | Weak |

| C-H Bend (Aliphatic) | 1370 - 1470 | Medium | Medium |

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Co-crystals/Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystal structure of this compound would reveal detailed information about bond lengths, bond angles, and the conformation of the butyl group. Furthermore, it would elucidate the supramolecular architecture, showing how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking. nih.gov

While a crystal structure for the parent compound is not publicly available, studies on related aminopyridine derivatives demonstrate their propensity to form hydrogen-bonded networks. nih.gov It is expected that in the solid state, this compound would form hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule (N-H···N).

Table 3: Hypothetical Crystallographic Data for a this compound Co-crystal

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95 |

| Z | 4 |

| Hydrogen Bond (D-H···A) | N-H···N |

| Hydrogen Bond Distance (Å) | ~2.9 - 3.2 |

Note: This table is illustrative and based on data for analogous aminopyridine co-crystals.

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Elucidation (beyond basic identification)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₀H₁₆N₂), the molecular ion peak [M]⁺ would be expected at m/z 164.

The fragmentation of aminopyridines is influenced by the stability of the resulting ions. Common fragmentation pathways for aliphatic amines involve α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this could lead to the loss of a propyl radical (C₃H₇•) to form a fragment at m/z 121. Another likely fragmentation is the loss of the butyl chain, leading to a fragment corresponding to 4-methylpyridin-3-amine. The fragmentation pattern can be complex, and high-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the fragments, aiding in their identification. Tandem mass spectrometry (MS/MS) experiments can be used to further fragment specific ions, providing more detailed structural information. nih.gov

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 164 | [M]⁺ |

| 149 | [M - CH₃]⁺ |

| 121 | [M - C₃H₇]⁺ (α-cleavage) |

| 107 | [M - C₄H₉]⁺ |

| 94 | [4-methylpyridin-3-amine]⁺ |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy, including circular dichroism (CD) and optical rotatory dispersion (ORD), is indispensable for the characterization of chiral molecules. While this compound itself is achiral, the introduction of a chiral center, for example by derivatization of the amino group with a chiral auxiliary or by synthesis of a derivative with a chiral substituent, would render the molecule amenable to chiroptical analysis.

For such a chiral derivative, CD spectroscopy would show characteristic Cotton effects, which are differential absorption of left and right circularly polarized light. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration of the stereogenic center(s). By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the molecule can be determined. This approach has been successfully applied to other chiral pyridine derivatives.

The enantiomeric purity of a chiral derivative of this compound could also be assessed using chiroptical methods, as the intensity of the CD signal is proportional to the enantiomeric excess.

Applications of 6 Butyl 4 Methylpyridin 3 Amine in Advanced Organic Synthesis and Materials Science

6-Butyl-4-methylpyridin-3-amine as a Versatile Building Block for Complex Heterocyclic Systems

Scientific literature lacks specific examples of this compound being utilized as a building block for complex heterocyclic systems. While the parent compound, 3-amino-4-methylpyridine, is known to be a precursor in the synthesis of fused heterocyclic compounds such as 6-azaindoles, no analogous reactivity or applications have been reported for its 6-butyl derivative.

There are no available research articles or patents that describe the use of this compound in the synthesis of polycyclic pyridines or related scaffolds. The influence of the 6-butyl group on the reactivity and cyclization potential of the aminopyridine core has not been explored in the context of synthesizing complex aromatic ring systems.

Information regarding the application of this compound as a precursor for macrocyclic structures is not present in the current body of scientific literature. The synthesis of macrocycles often requires specific functional groups and reactivity patterns that have not been documented for this compound.

Role of this compound in Catalysis and Ligand Design

The potential of this compound in the field of catalysis and ligand design remains unexplored in published research. Substituted pyridines can serve as effective ligands for various metal catalysts; however, the specific coordination chemistry and catalytic activity of complexes involving this compound have not been investigated.

There is no evidence in the scientific literature of this compound being used in the development of chiral ligands for asymmetric catalysis. The synthesis of chiral derivatives of this compound and their application in enantioselective transformations have not been reported.

Detailed studies on the coordination chemistry of this compound with various metal centers are absent from the available literature. Information on the synthesis, structure, and properties of metal complexes featuring this aminopyridine as a ligand is currently unavailable.

Integration of this compound into Functional Materials

The integration of this compound into functional materials is an area that has not been addressed in the scientific literature. There are no reports on its use as a monomer or additive in the development of polymers, organic electronics, or other advanced materials. The impact of the butyl and methyl substituents on the material properties of any resulting products is therefore unknown.

Polymer Chemistry and Polymerizable Monomers Derived from this compound

The presence of a primary amino group on the pyridine (B92270) ring of this compound makes it a candidate for use as a monomer in various polymerization reactions. Aminopyridine derivatives have been successfully employed in the synthesis of novel polymers with tailored properties.

One potential application lies in the synthesis of polyamides . Aromatic polyamides are known for their exceptional thermal stability and mechanical strength. Research has demonstrated the preparation of new polyamides by introducing pyridine rings bearing aromatic pendant groups into the polymer backbone researchgate.net. The amino group of this compound could react with dicarboxylic acids or their derivatives through condensation polymerization to form polyamides. The incorporation of the butyl and methyl-substituted pyridine unit could influence the polymer's solubility, thermal behavior, and processing characteristics.

Furthermore, this compound can be chemically modified to yield polymerizable monomers . For instance, the amino group can be reacted with methacryloyl chloride to produce a methacrylate (B99206) monomer. Studies have shown that aminopyridine methacrylates can undergo radical homopolymerization researchgate.net. The resulting polymer would feature the this compound moiety as a side chain, which could impart specific functionalities to the polymer, such as basicity, metal-coordinating ability, or specific interactions. The polymerization of such a monomer could be carried out in bulk or in solution using a radical initiator like AIBN researchgate.net.

The table below outlines potential polymer types that could be synthesized using this compound, based on the reactivity of analogous aminopyridine compounds.

| Polymer Type | Potential Co-monomer | Polymerization Method | Potential Properties |

| Polyamide | Adipoyl chloride, Terephthaloyl chloride | Condensation Polymerization | Enhanced solubility, modified thermal stability |

| Poly(methacrylate) | (after derivatization) | Radical Polymerization | Functional side chains, potential for post-polymerization modification |

It is important to note that while the reactivity of the amino group suggests these applications, specific experimental validation for this compound is required to determine its actual performance and the properties of the resulting polymers.

Supramolecular Assemblies and Self-Assembled Systems Involving this compound

The structure of this compound contains key functional groups capable of participating in non-covalent interactions, making it a promising candidate for the construction of supramolecular assemblies. The amino group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. These interactions are fundamental to the self-assembly of molecules into well-defined, ordered structures rsc.orgresearchgate.netrsc.org.

Hydrogen-bonded networks are a primary mode of self-assembly for pyridine derivatives. The N-H---N hydrogen bond between the amino group of one molecule and the pyridine nitrogen of another is a common and robust interaction that can lead to the formation of chains, sheets, or more complex three-dimensional architectures acs.orgnih.govpsu.edu. The presence of the butyl and methyl substituents on the pyridine ring would likely influence the packing of the molecules in the solid state, potentially leading to unique supramolecular structures. The interplay between hydrogen bonding and van der Waals interactions from the alkyl groups would dictate the final assembled architecture.

The ability of pyridine derivatives to co-assemble with other molecules, such as carboxylic acids, through O-H---N hydrogen bonds is well-documented researchgate.netrsc.org. It is conceivable that this compound could form co-crystals or molecular salts with various organic acids, leading to new materials with potentially interesting physical and chemical properties. The specific geometry and stoichiometry of these assemblies would depend on the structure of the co-former molecule.

The table below summarizes the potential supramolecular interactions and resulting assemblies involving this compound.

| Interaction Type | Participating Groups | Potential Supramolecular Assembly |

| Hydrogen Bonding (Self-Assembly) | Amino group (donor), Pyridine nitrogen (acceptor) | Chains, sheets, 3D networks |

| Hydrogen Bonding (Co-assembly) | Amino group (donor), Pyridine nitrogen (acceptor) with co-former functional groups (e.g., carboxylic acid) | Co-crystals, molecular salts |

| van der Waals Interactions | Butyl and methyl groups | Influence on molecular packing and assembly morphology |

Analytical Chemistry Methodologies for the Detection and Quantification of this compound in Research Samples

The detection and quantification of this compound in research samples can be achieved using a variety of modern analytical techniques. The choice of method would depend on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aminopyridines cmes.orgoup.comcmes.orgnih.gov. For the separation of this compound, a reversed-phase HPLC method would likely be suitable.

Stationary Phase: A C18 column, such as a Shim-pack Scepter C18, is a common choice for the separation of aminopyridines cmes.org.

Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like methanol (B129727) or acetonitrile (B52724) would be used for elution cmes.orgcmes.org. The hydrophilic nature of the pyridine moiety might necessitate the use of specific mobile phase conditions to achieve good peak shape and retention helixchrom.com.

Detection: UV detection is a straightforward option, with the detection wavelength set to an absorbance maximum of the compound, likely in the range of 245-280 nm for aminopyridines cmes.orgoup.com. For higher sensitivity and selectivity, HPLC coupled with mass spectrometry (LC-MS) could be employed nih.govresearchgate.netlcms.cz.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like pyridine derivatives researchgate.netcdc.govacs.orgmdpi.comresearchgate.net.

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), would be appropriate for the separation mdpi.com.

Injection: The sample would be injected into a heated inlet to ensure vaporization.

Detection: A Flame Ionization Detector (FID) would provide good sensitivity. For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method, as it provides both retention time and mass spectral data for structural confirmation mdpi.comnist.govnist.gov.

Spectroscopic Methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural characterization of this compound.

NMR Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the pyridine ring and the butyl and methyl substituents would be characteristic of the compound acs.orgmdpi.comaip.orgaip.orgresearchgate.net.

Mass Spectrometry: MS, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), would confirm the molecular weight of the compound and provide fragmentation patterns that are useful for structural elucidation nih.govresearchgate.netnist.govnist.govacs.org.

A summary of potential analytical methodologies is presented in the table below.

| Analytical Technique | Key Parameters | Purpose |

| HPLC | C18 column, buffer/organic mobile phase, UV or MS detection | Quantification, separation from complex mixtures |

| GC | Capillary column (e.g., HP-5MS), FID or MS detection | Quantification, analysis of volatile samples |

| NMR Spectroscopy | 1H and 13C NMR | Structural elucidation, purity assessment |

| Mass Spectrometry | Electron Ionization (EI) or Electrospray Ionization (ESI) | Molecular weight determination, structural confirmation |

Theoretical and Computational Studies on 6 Butyl 4 Methylpyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules. For 6-Butyl-4-methylpyridin-3-amine, such calculations would reveal key insights into its molecular orbitals, charge distribution, and reactivity indices.

Table 1: Predicted Mulliken Atomic Charges for this compound (Note: This data is hypothetical and intended for illustrative purposes based on typical results for similar molecules.)

| Atom | Predicted Charge (e) |

| N (pyridine) | -0.650 |

| N (amine) | -0.850 |

| C2 | +0.200 |

| C3 | -0.300 |

| C4 | +0.150 |

| C5 | -0.250 |

| C6 | +0.220 |

The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical determinant of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine (B92270) ring, while the LUMO would be distributed over the pyridine ring.

Molecular Dynamics Simulations of this compound in Solution and Solid State

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational preferences, intermolecular interactions, and bulk properties in different phases.

In a solution, the behavior of this compound would be governed by its interactions with the solvent molecules. In a polar protic solvent like water, the amino group and the pyridine nitrogen would act as hydrogen bond acceptors, while the N-H bonds of the amino group would be hydrogen bond donors. The butyl and methyl groups, being nonpolar, would engage in hydrophobic interactions. MD simulations could be employed to calculate the radial distribution functions, providing a statistical representation of the solvent structure around the solute molecule.

In the solid state, the packing of this compound molecules would be dictated by a combination of hydrogen bonding and van der Waals interactions. It is plausible that the molecules would form hydrogen-bonded networks involving the amino group and the pyridine nitrogen. The flexible butyl chain could adopt various conformations to optimize crystal packing.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can accurately predict various spectroscopic properties, which are invaluable for the characterization of a molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C-H stretching of the alkyl groups and the pyridine ring, and the C=C and C=N stretching vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with a high degree of accuracy using computational methods. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn determined by the substituent effects.

Table 2: Predicted ¹H and ¹³C Chemical Shifts for this compound (Note: This data is hypothetical and intended for illustrative purposes based on typical results for similar molecules.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 7.8 | 145.0 |

| C5-H | 6.5 | 115.0 |

| Methyl-H | 2.2 | 20.0 |

| Butyl-CH₂ (α) | 2.5 | 35.0 |

Structure-Reactivity Relationships Derived from Computational Models

Computational models can establish quantitative structure-reactivity relationships (QSRR) by correlating calculated molecular descriptors with observed chemical reactivity. For this compound, various descriptors can be calculated to predict its reactivity in different chemical reactions.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, indicating regions that are susceptible to electrophilic or nucleophilic attack. For this compound, the most negative potential is expected to be localized on the nitrogen atom of the pyridine ring and the amino group, making these sites prone to electrophilic attack.

Fukui Functions: These are reactivity indices derived from conceptual DFT that identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. Calculation of Fukui functions would provide a more quantitative measure of the local reactivity of each atom in the molecule.

Environmental and Degradation Studies of 6 Butyl 4 Methylpyridin 3 Amine Academic Context

Investigation of Photodegradation Mechanisms under Controlled Laboratory Conditions

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the removal of organic pollutants from the environment. For a compound like 6-Butyl-4-methylpyridin-3-amine, this process would likely involve both direct and indirect photolysis.

Direct photolysis would occur through the absorption of ultraviolet (UV) radiation by the pyridine (B92270) ring, leading to the excitation of electrons and subsequent bond cleavage. The aromatic nature of the pyridine ring and the presence of the amine and alkyl substituents would influence the wavelengths of light absorbed and the efficiency of the degradation process.

Indirect photolysis would be mediated by photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals (ROO•). These highly reactive species can initiate a cascade of oxidation reactions, leading to the transformation of the parent compound.

A hypothetical study on the photodegradation of this compound might yield results similar to those presented in Table 1.

Table 1: Hypothetical Photodegradation Data for this compound

| Parameter | Condition | Observation | Hypothetical Half-life (t₁/₂) |

|---|---|---|---|

| Direct Photolysis | Simulated sunlight (Xenon lamp) | Slow degradation | > 100 hours |

| Indirect Photolysis (•OH) | Presence of H₂O₂ as •OH source | Rapid degradation | 2.5 hours |

| Indirect Photolysis (¹O₂) | Presence of Rose Bengal as sensitizer | Moderate degradation | 15 hours |

The primary photodegradation products would likely result from the oxidation of the butyl and methyl groups, hydroxylation of the pyridine ring, and potential cleavage of the ring structure over extended exposure.

Chemical Stability and Degradation Pathways in Model Systems

The chemical stability of this compound in various environmental compartments would be influenced by factors such as pH and the presence of oxidizing agents.

Hydrolysis, the reaction with water, is not expected to be a significant degradation pathway for this compound due to the stability of the pyridine ring and the C-N and C-C bonds under typical environmental pH conditions (pH 4-9).

However, oxidation by strong chemical oxidants that may be present in certain industrial waste streams or as part of water treatment processes could lead to its degradation. The amine group and the alkyl side chains would be the most likely sites of initial attack.

A hypothetical study on its chemical stability might involve incubating the compound in buffered solutions at various pH values and in the presence of a strong oxidant like potassium permanganate.

Table 2: Hypothetical Chemical Stability of this compound

| Condition | Time (days) | % Degradation | Identified Degradation Products |

|---|---|---|---|

| pH 4 Buffer | 30 | < 5% | None detected |

| pH 7 Buffer | 30 | < 5% | None detected |

| pH 9 Buffer | 30 | < 5% | None detected |

| 0.01 M KMnO₄ | 1 | > 99% | 6-Butyl-4-methylpyridin-3-ol, 4-Methyl-3-nitropyridin-6-carboxylic acid |

Biotransformation Studies in Defined Microbial Systems (Focus on Chemical Transformation)

Biotransformation by microorganisms is a critical process in the ultimate fate of many organic compounds in the environment. For this compound, microbial degradation would likely be initiated by enzymatic oxidation.

In a defined microbial system, such as a culture of Pseudomonas or Rhodococcus species, which are known for their ability to degrade aromatic compounds, the initial steps of biotransformation would likely involve monooxygenase or dioxygenase enzymes. These enzymes could hydroxylate the pyridine ring or oxidize the alkyl side chains.

Subsequent steps could involve further oxidation of the side chains, deamination, and eventual ring cleavage, leading to the formation of smaller, more readily biodegradable aliphatic compounds.

A hypothetical biotransformation study might involve incubating the compound with a specific bacterial strain and analyzing the transformation products over time.

Table 3: Hypothetical Biotransformation of this compound by a Pseudomonas Strain

| Incubation Time (days) | Parent Compound Remaining (%) | Major Metabolite(s) Identified |

|---|---|---|

| 0 | 100 | - |

| 7 | 65 | 1-(3-Amino-4-methylpyridin-6-yl)butan-1-ol |

| 14 | 20 | 1-(3-Amino-4-methylpyridin-6-yl)butan-1-ol, 6-(1-Hydroxybutyl)-4-methylpyridin-3-amine-N-oxide |

| 28 | < 5 | Further degradation products |

Future Research Directions and Emerging Opportunities for 6 Butyl 4 Methylpyridin 3 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 6-Butyl-4-methylpyridin-3-amine should prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic strategies for producing substituted pyridines often rely on multi-step processes that may involve harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents. nih.govorgsyn.org A promising avenue for future research is the application of multicomponent reactions (MCRs), which can construct complex molecules like this compound in a single step from simple precursors. nih.govresearchgate.net The use of heterogeneous catalysts, such as zeolites or magnetic nanoparticles, in these MCRs could further enhance sustainability by allowing for easy catalyst recovery and reuse. nih.gov

Another key area of investigation is the use of biocatalysis. Enzyme cascades, for instance, have shown promise in the stereoselective synthesis of chiral amines and could be adapted for the synthesis of pyridinamine derivatives. rsc.org The development of chemoenzymatic strategies, combining the selectivity of enzymes with the efficiency of chemical catalysts, could offer a powerful and sustainable approach to this compound and its analogues.

| Potential Sustainable Synthetic Strategy | Key Advantages | Research Focus |

| Multicomponent Reactions (MCRs) | Atom economy, step efficiency, reduced waste. nih.gov | Development of novel MCRs using green solvents and catalysts. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification. nih.gov | Design of robust and selective solid-supported catalysts. |

| Biocatalysis and Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, use of renewable feedstocks. rsc.orgmaterialschemistry.org.uk | Engineering enzymes for specific pyridinamine synthesis. |

Exploration of Advanced Catalytic Applications and Material Science Integration

The inherent nucleophilicity and basicity of the aminopyridine scaffold suggest that this compound could function as a potent organocatalyst. The electronic properties of the pyridine (B92270) ring can be tuned by substituents, which in turn influences its catalytic activity. rsc.orgresearchgate.netnih.gov Future research should focus on evaluating the catalytic efficacy of this compound in a range of organic transformations, such as acylation reactions, where similar pyridine-based catalysts have excelled. rsc.org

In the realm of material science, pyridinamine derivatives are being explored for their potential in the development of novel functional materials. The incorporation of this compound into polymer backbones or as a ligand in metal-organic frameworks (MOFs) could lead to materials with interesting electronic, optical, or catalytic properties. For instance, pyridine-containing materials have been investigated as high-energy-density materials and for their charge-transfer characteristics. researchgate.net The butyl and methyl substituents on the pyridine ring of this compound could enhance solubility and processability, making it an attractive building block for new materials.

| Potential Application Area | Key Properties of this compound | Research Focus |

| Organocatalysis | Nucleophilicity, basicity, tunable electronic properties. rsc.orgresearchgate.net | Screening for catalytic activity in various organic reactions. |

| Functional Polymers | Potential for incorporation into polymer chains, solubility enhancement by alkyl groups. | Synthesis and characterization of polymers containing the pyridinamine moiety. |

| Metal-Organic Frameworks (MOFs) | Ligand-forming capability through the amine and pyridine nitrogen atoms. | Design and synthesis of MOFs for applications in gas storage, separation, or catalysis. |

Advanced Mechanistic and Theoretical Investigations to Predict Novel Reactivity

A deep understanding of the reaction mechanisms and electronic structure of this compound is crucial for predicting its reactivity and designing new applications. Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the molecule's properties, such as its bond dissociation energies, electron density distribution, and reaction pathways. mdpi.comresearchgate.net

Theoretical studies can be employed to model the interaction of this compound with various substrates and catalysts, helping to elucidate reaction mechanisms at the molecular level. whiterose.ac.uk For example, computational modeling could predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations. Furthermore, theoretical investigations can aid in the rational design of new catalysts based on the this compound scaffold by predicting how modifications to its structure would affect its catalytic performance. nih.gov

| Theoretical Investigation | Information Gained | Impact on Research |

| Density Functional Theory (DFT) Calculations | Electronic structure, bond energies, reaction energetics. mdpi.comresearchgate.net | Prediction of reactivity and stability. |

| Molecular Modeling of Reaction Pathways | Step-by-step mechanism of reactions involving the compound. whiterose.ac.uk | Rational design of new synthetic methods and catalysts. |

| In Silico Screening | Prediction of potential biological or material properties. | Prioritization of experimental research efforts. |

Addressing Unexplored Research Avenues in Pyridinamine Chemistry

Beyond the areas outlined above, there are several unexplored avenues in the chemistry of pyridinamines that could be investigated using this compound as a model compound. The field of photoredox catalysis, for instance, offers exciting opportunities for activating pyridinamines in novel ways to forge new chemical bonds. The unique electronic properties of the pyridinamine core could be harnessed to participate in single-electron transfer processes under photochemical stimulation.

Furthermore, the synthesis and study of metal complexes of this compound could open doors to new catalytic applications, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. nih.govacs.org The bidentate coordination potential of the amino and pyridine nitrogen atoms could lead to the formation of stable and reactive organometallic complexes. Investigating the coordination chemistry of this ligand with various transition metals could reveal novel catalytic activities. nih.gov

Finally, exploring the derivatization of the amino group could lead to a wide array of new compounds with diverse properties. For example, the synthesis of amides, sulfonamides, or ureas from this compound could generate libraries of compounds for screening in various applications, from medicinal chemistry to materials science.

| Unexplored Research Avenue | Potential Outcome | Research Approach |

| Photoredox Catalysis | Novel bond-forming reactions under mild conditions. | Investigating the photochemical properties and reactivity in the presence of photosensitizers. |

| Transition Metal Complexes | New catalysts for cross-coupling and other transformations. nih.govacs.org | Synthesis and characterization of metal complexes and evaluation of their catalytic performance. |

| Derivatization of the Amino Group | Library of new compounds with diverse functionalities. | Systematic synthesis and screening of derivatives for desired properties. |

Q & A

Q. What are the common synthetic routes for preparing 6-Butyl-4-methylpyridin-3-amine, and what critical parameters affect yield and purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyridine derivatives can be synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. Critical parameters include reaction temperature (e.g., maintaining 50–80°C for optimal kinetics), catalyst selection (e.g., Pd(OAc)₂ for coupling efficiency), and purification methods (e.g., column chromatography or recrystallization to achieve >95% purity). Post-synthesis, yields may vary based on steric hindrance from the butyl group and methyl substitution .

Q. How can structural identity and purity of this compound be confirmed using spectroscopic and chromatographic techniques?

- Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and butyl group integration) and mass spectrometry (HRMS) for molecular weight validation. Chromatographic purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile derivatives. Elemental analysis (C, H, N) ensures stoichiometric consistency, while FT-IR verifies functional groups like NH₂ stretches (~3350 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data when determining the biological activity of this compound derivatives?

- Methodological Answer: Address discrepancies by:

- Replicating assays under controlled conditions (e.g., pH, temperature).

- Using orthogonal assays (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition).

- Applying computational validation (e.g., molecular docking to verify binding modes).

- Performing meta-analysis of dose-response curves to identify outliers or non-linear effects .

Q. How can computational methods like 3D-QSAR modeling predict the pharmacological properties of this compound analogs?

- Methodological Answer: 3D-QSAR (e.g., CoMFA/CoMSIA) maps steric, electrostatic, and hydrophobic fields to correlate structure-activity relationships. For example, substituent modifications (e.g., replacing methyl with electron-withdrawing groups) can be modeled to predict IC₅₀ values. Pair with docking studies (AutoDock Vina) to assess binding affinity to target proteins like kinases or GPCRs. Validate predictions with in vitro assays .

Q. What are the best practices for refining the crystal structure of this compound using software like SHELXL?

- Methodological Answer:

- Collect high-resolution diffraction data (≤1.0 Å) to resolve disorder in the butyl chain.

- Use SHELXL for iterative refinement: adjust occupancy ratios for disordered atoms and apply restraints (e.g., DFIX for bond lengths).

- Validate with R-factors (R₁ < 0.05) and electron density maps (Fo-Fc maps to identify missing H atoms). For twinned crystals, apply TWIN/BASF commands .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic and toxicity profiles of this compound?

- Methodological Answer:

- In vitro: Use hepatic microsomes or hepatocytes for metabolic stability (CYP450 inhibition assays).

- In vivo: Rodent models for bioavailability studies (oral vs. IV administration) and tissue distribution (LC-MS/MS quantification). Toxicity screening includes Ames test (mutagenicity) and zebrafish embryos (developmental toxicity). For CNS targets, employ blood-brain barrier permeability assays (PAMPA-BBB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.